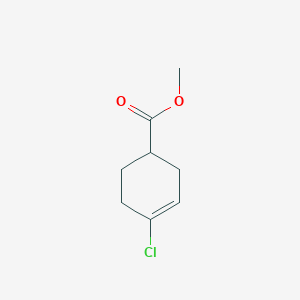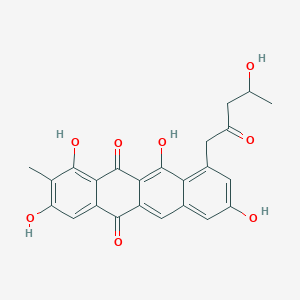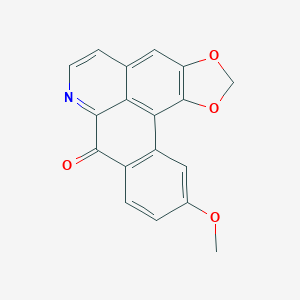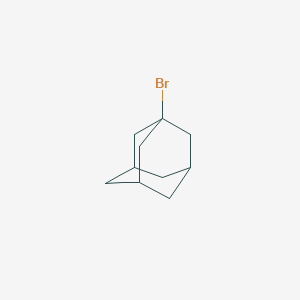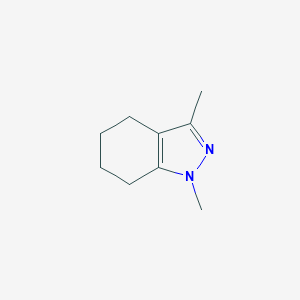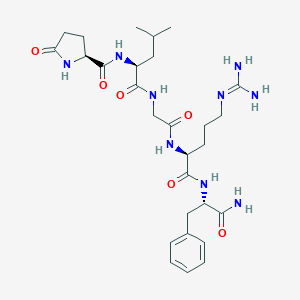
Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide (PLGRA) is a peptide that has been studied extensively for its potential applications in scientific research. This peptide is composed of five amino acids and has been shown to have a range of biochemical and physiological effects. In
科学研究应用
Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide has been used in a variety of scientific research applications, including as a model peptide for studying protein-protein interactions and as a tool for investigating the mechanisms of protein folding and misfolding. Additionally, Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide has been used as a substrate for enzymes involved in post-translational modifications.
作用机制
The mechanism of action of Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide is not well understood. However, it has been shown to interact with a variety of proteins, including chaperones and enzymes. Additionally, Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide has been shown to form stable complexes with other peptides and proteins.
生化和生理效应
Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide has been shown to have a range of biochemical and physiological effects, including the ability to modulate protein folding and stability. Additionally, Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide has been shown to inhibit the aggregation of amyloid beta peptides, which are associated with Alzheimer's disease. Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide has also been shown to interact with a variety of enzymes involved in post-translational modifications.
实验室实验的优点和局限性
One advantage of using Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide in lab experiments is its small size, which allows for easy synthesis and purification. Additionally, Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide has been well-characterized, making it a reliable model peptide for studying protein-protein interactions and protein folding. However, one limitation of using Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide is its limited solubility in aqueous solutions, which can make it difficult to study in certain experimental conditions.
未来方向
There are several future directions for research involving Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide. One area of interest is the development of Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide-based probes for imaging protein-protein interactions in live cells. Additionally, Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide could be used as a model peptide for investigating the mechanisms of protein misfolding and aggregation in neurodegenerative diseases. Finally, Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide could be used as a substrate for enzymes involved in post-translational modifications, with the goal of developing new therapeutic strategies for diseases such as cancer and diabetes.
Conclusion:
In conclusion, Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide is a peptide that has been studied extensively for its potential applications in scientific research. Its small size and well-characterized properties make it a reliable model peptide for studying protein-protein interactions and protein folding. Future research involving Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide could lead to new insights into the mechanisms of protein misfolding and aggregation, as well as the development of new therapeutic strategies for a variety of diseases.
合成方法
Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide can be synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the stepwise addition of amino acids to a resin-bound peptide chain. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The final product is characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
属性
CAS 编号 |
148297-92-1 |
|---|---|
产品名称 |
Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide |
分子式 |
C28H43N9O6 |
分子量 |
601.7 g/mol |
IUPAC 名称 |
(2S)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C28H43N9O6/c1-16(2)13-21(37-27(43)19-10-11-22(38)34-19)25(41)33-15-23(39)35-18(9-6-12-32-28(30)31)26(42)36-20(24(29)40)14-17-7-4-3-5-8-17/h3-5,7-8,16,18-21H,6,9-15H2,1-2H3,(H2,29,40)(H,33,41)(H,34,38)(H,35,39)(H,36,42)(H,37,43)(H4,30,31,32)/t18-,19-,20-,21-/m0/s1 |
InChI 键 |
JOJUNHUHLMUZOG-TUFLPTIASA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@@H]2CCC(=O)N2 |
SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C2CCC(=O)N2 |
规范 SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C2CCC(=O)N2 |
序列 |
XLGRF |
同义词 |
pGlu-Leu-Gly-Arg-Phe-amide pGlu-Leu-Gly-Arg-Phe-NH2 pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



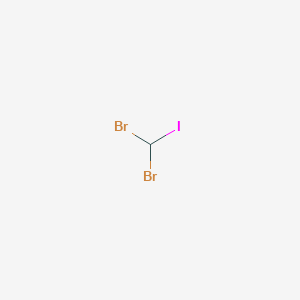
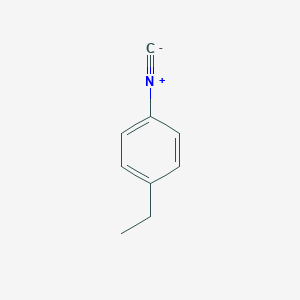
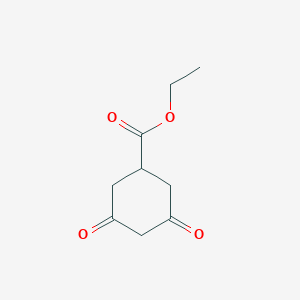
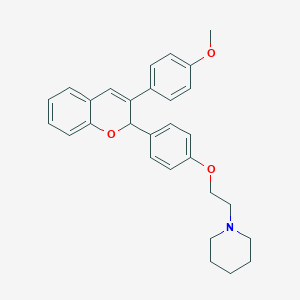
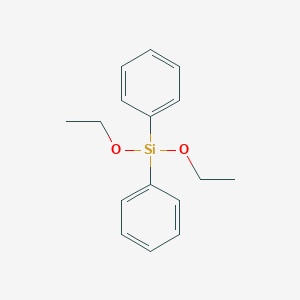
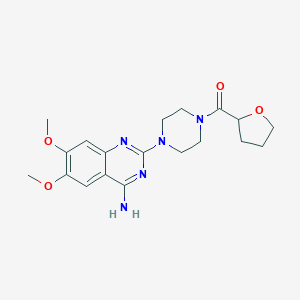
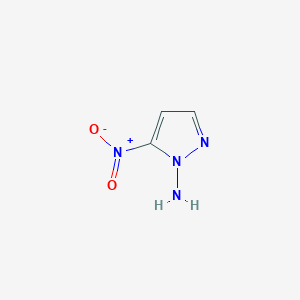
![N-[2-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-5-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B121540.png)
![Ethyl 1,5-dithiaspiro[5.5]undecane-9-carboxylate](/img/structure/B121541.png)
